2-Chloro-5-(3-chlorophenyl)nicotinonitrile
Description
2-Chloro-5-(3-chlorophenyl)nicotinonitrile (C₁₂H₆Cl₂N₂, MW: 249.1) is a substituted nicotinonitrile derivative featuring a pyridine core with a chlorine atom at position 2 and a 3-chlorophenyl group at position 5. Its dual chlorine substituents confer moderate lipophilicity and electronic effects, making it a candidate for structure-activity relationship (SAR) studies.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-(3-chlorophenyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2/c13-11-3-1-2-8(5-11)10-4-9(6-15)12(14)16-7-10/h1-5,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQIKWUGARDOPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=C(N=C2)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Chloro-5-(3-chlorophenyl)nicotinonitrile typically involves the reaction of 3-chlorobenzonitrile with 2-chloronicotinic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Chloro-5-(3-chlorophenyl)nicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents, depending on the desired transformation. The major products formed from these reactions vary based on the specific conditions and reagents used .
Scientific Research Applications
2-Chloro-5-(3-chlorophenyl)nicotinonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is utilized in proteomics research to study protein interactions and functions.
Medicine: Research into potential therapeutic applications, although it is not currently used in clinical settings.
Industry: It may be used in the development of new materials or chemical processes.
Mechanism of Action
Comparison with Similar Compounds
Substitution Patterns and Structural Variations
The following table summarizes key structural analogs and their distinguishing features:
Electronic and Physicochemical Properties
- The sulfonyl group in 2-Chloro-5-((3-fluorophenyl)sulfonyl)nicotinonitrile introduces strong polarity and hydrogen-bonding capacity, which may influence receptor binding . Chlorine substituents in the parent compound provide moderate electron withdrawal and lipophilicity, balancing solubility and membrane permeability .
- Thermal Stability: Compounds with 3-chlorophenyl groups (e.g., 1-(3-chlorophenyl)-1H-tetrazole) exhibit exothermic decomposition profiles, suggesting similar thermal behavior in this compound .
Biological Activity
2-Chloro-5-(3-chlorophenyl)nicotinonitrile is a compound that has garnered attention due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : CHClN
- CAS Number : 338964-13-9
This compound features a chlorinated phenyl group and a nitrile functional group attached to a pyridine ring, which may contribute to its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of nicotinonitriles exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study synthesized several nicotinonitrile derivatives and evaluated their cytotoxicity against lung cancer (NCIH 460) and colon cancer (RKOP 27) cell lines. The results indicated that compounds derived from nicotinonitriles, including this compound, showed promising cytotoxic effects, with IC values indicating effective inhibition of cell proliferation .
| Compound Name | Cell Line | IC (µM) |
|---|---|---|
| This compound | NCIH 460 | 25 ± 2.6 |
| RKOP 27 | 16 ± 4.0 |
Antimicrobial Activity
The antimicrobial properties of nicotinonitrile derivatives have also been investigated. A study focusing on the synthesis of various nicotinonitriles reported their effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected derivatives were found to be quite low, indicating strong antimicrobial potential.
| Compound Name | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| This compound | E. coli | 0.0195 |
| S. aureus | 0.0048 | |
| C. albicans | 0.039 |
The mechanism by which this compound exerts its biological effects is thought to involve several pathways:
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing them from proliferating.
- Apoptosis Induction : It has been suggested that nicotinonitrile derivatives can activate apoptotic pathways, leading to programmed cell death in malignant cells.
- Enzyme Inhibition : The presence of the nitrile group may allow for interaction with specific enzymes involved in cellular metabolism, disrupting normal cellular functions.
Case Study 1: Anticancer Efficacy
In a laboratory setting, researchers synthesized several derivatives based on the nicotinonitrile scaffold and tested their efficacy against multiple cancer types. Among these, this compound was highlighted for its potent activity against lung and colon cancer cell lines, showcasing its potential as a lead compound for further drug development.
Case Study 2: Antimicrobial Testing
A comprehensive screening of various synthesized nicotinonitriles revealed that this compound exhibited significant antibacterial activity against E. coli and S. aureus with low MIC values, suggesting its potential application in treating bacterial infections.
Q & A
Q. What are the standard synthetic routes for preparing 2-Chloro-5-(3-chlorophenyl)nicotinonitrile?
Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution or cross-coupling reactions. A typical approach involves halogenation of the pyridine ring followed by coupling with a 3-chlorophenyl moiety. For example:
- Step 1: Chlorination of nicotinonitrile derivatives using POCl₃ or PCl₅ under reflux conditions to introduce the chloro group at the 2-position .
- Step 2: Suzuki-Miyaura coupling with 3-chlorophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent like THF or DMF .
- Purification: Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol.
Key Considerations:
- Monitor reaction progress via TLC or HPLC.
- Optimize catalyst loading and temperature to minimize byproducts.
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer: A multi-technique approach ensures accurate structural confirmation:
- ¹H/¹³C NMR: Assign signals to confirm substitution patterns (e.g., chloro groups at 2- and 5-positions, nitrile functionality). Aromatic protons typically appear in δ 7.2–8.5 ppm .
- FT-IR: Identify characteristic peaks: C≡N stretch (~2220 cm⁻¹), C-Cl stretch (~750 cm⁻¹) .
- Mass Spectrometry (ESI/HRMS): Confirm molecular ion [M+H]⁺ (e.g., m/z 263.96 for C₁₂H₆Cl₂N₂).
- Elemental Analysis: Validate purity (>95%) by matching experimental and theoretical C/H/N/Cl percentages .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in molecular structure?
Q. How to address contradictions in spectroscopic data during characterization?
Methodological Answer: Discrepancies (e.g., unexpected NMR splitting or IR shifts) may arise from dynamic effects or impurities.
- Cross-Validation: Compare DFT-calculated vibrational spectra (e.g., using Gaussian09) with experimental IR data to identify anomalous peaks .
- Dynamic NMR: Analyze variable-temperature ¹H NMR to detect conformational changes (e.g., hindered rotation of the chlorophenyl group) .
- Supplementary Techniques: Use XPS to confirm oxidation states or Raman spectroscopy for symmetry-sensitive modes .
Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer: Density Functional Theory (DFT) simulations guide reaction design:
- Reactivity Analysis: Calculate Fukui indices to identify electrophilic centers (e.g., C2 and C5 positions on pyridine) .
- Transition State Modeling: Use Gaussian or ORCA to model SNAr mechanisms, optimizing geometries at the B3LYP/6-31G(d) level.
- Solvent Effects: Include implicit solvent models (e.g., PCM for THF) to assess activation energies .
Example Findings:
- C5 is more reactive than C2 due to electron-withdrawing nitrile group.
- Energy barrier for substitution at C5: ~25 kcal/mol (thermally accessible at 80°C).
Q. How to analyze thermal decomposition pathways and stability for safe handling?
Methodological Answer: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal stability thresholds:
- TGA: Heat at 10°C/min under N₂. Mass loss >5% indicates decomposition onset (~200°C) .
- DSC: Detect exothermic peaks (e.g., ~250°C) corresponding to nitrile group degradation.
- Kinetic Analysis: Apply the Kissinger method to calculate activation energy (Eₐ) from DSC data.
Safety Protocol:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
